molecular formula C11H17ClN2O2S B2363059 4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid hydrochloride CAS No. 2260936-03-4

4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid hydrochloride

Cat. No.: B2363059
CAS No.: 2260936-03-4
M. Wt: 276.78
InChI Key: KYNKMKXQAMOUJL-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a 1-methylpiperidin-3-yl group at position 2, and a carboxylic acid moiety at position 5, with hydrochloride salt formation enhancing its solubility.

The molecular formula of the free base is C12H17N2O2S, with the hydrochloride form adding two HCl molecules. The piperidinyl substituent introduces a tertiary amine, which, when protonated, improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8;/h8H,3-6H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNKMKXQAMOUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCN(C2)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole core is typically constructed via the Hantzsch reaction, leveraging thiourea and α-chloroacetoacetate in refluxing ethanol. This step produces 4-methyl-1,3-thiazole-5-carboxylic acid as a key intermediate. Recent optimizations involve ZnCl₂ as a Lewis acid catalyst, which coordinates with the thiourea nitrogen to accelerate cyclization. Under these conditions, yields improve from 60% to 85%, with reaction times reduced by 30%.

Table 1: Comparative Analysis of Thiazole Cyclization Conditions

Catalyst Temperature (°C) Solvent Yield (%) Time (h)
None 80 EtOH 60 6
ZnCl₂ 80 EtOH 85 4
FeCl₃ 80 EtOH 72 5

Piperidine Substitution

The introduction of the 1-methylpiperidin-3-yl group at position 2 proceeds via nucleophilic substitution. 1-Methylpiperidin-3-amine reacts with the thiazole intermediate in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate as a base. This step exhibits moderate yields (60–70%) due to steric hindrance from the piperidine ring. Patents describe alternative approaches using dichloromethane and triethylamine to improve solubility, though yields remain comparable.

Hydrochloride Salt Formation

Final protonation with HCl gas in ethanol at 0°C quantitatively yields the hydrochloride salt. Critical parameters include strict temperature control (<5°C) to prevent decomposition and the use of anhydrous ethanol to avoid hydrolysis.

Stereochemical Control and Resolution

Chirality Challenges

The 1-methylpiperidin-3-yl group introduces a stereocenter, necessitating enantioselective synthesis. Racemic mixtures are commonly resolved using (R)-BINOL as a chiral resolving agent, achieving >95% enantiomeric excess. Recent advances employ enzymatic resolution with lipases, though industrial scalability remains limited.

Table 2: Enantiomeric Excess Across Resolution Methods

Method Resolving Agent ee (%) Cost (USD/g)
Chiral BINOL (R)-BINOL 95 120
Enzymatic Candida antarctica 88 90
Chromatographic Chiralcel OD-H 99 300

Alternative Synthetic Routes

Mechanochemical Grinding

Solvent-free grinding techniques, as demonstrated for analogous thiazole derivatives, offer eco-friendly alternatives. A mixture of thiourea and α-chloroacetoacetate ground with acetic acid at room temperature achieves 70% yield, though scalability for the target compound remains unverified.

Solid-Phase Synthesis

Merrifield resin-based approaches enable traceless synthesis of thiazole-carboxylic acid derivatives. While effective for peptidomimetics (87% purity), this method requires 11 steps and yields only 9% for the target molecule, limiting industrial utility.

Industrial-Scale Considerations

Purification Protocols

Final purification combines recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane). Patents emphasize flash chromatography for large batches, reducing purification time by 40% compared to traditional methods.

Cost Optimization

ZnCl₂-catalyzed cyclization reduces raw material costs by 22% per kilogram. Substituting DMF with acetone in piperidine coupling lowers solvent expenses by 15%, albeit with a 5% yield penalty.

Analytical Characterization

Spectroscopic Validation

  • NMR : Distinct signals at δ 2.35 (piperidine CH₃), δ 3.70 (thiazole CH₃), and δ 13.2 (COOH).
  • MS : Molecular ion peak at m/z 269.1 [M+H]⁺, with fragmentation confirming piperidine cleavage.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Thiazole compounds have been explored for their anticancer properties due to their ability to interfere with various cancer cell pathways. A related study on thiazole derivatives indicated notable cytotoxic effects against several cancer cell lines, including breast and prostate cancers . The compound's structural features may facilitate interactions with key molecular targets involved in tumor growth and proliferation.

A notable case study involved the synthesis of thiazole derivatives that exhibited IC50 values indicating potent anticancer activity. These findings highlight the need for further exploration of 4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid hydrochloride in this context.

Data Table: Antimicrobial and Anticancer Activity of Thiazole Derivatives

Compound NameActivity TypeTarget Organisms/Cell LinesMIC (µg/mL)IC50 (µM)
Thiazole Derivative AAntimicrobialStaphylococcus aureus1.95 - 15.62N/A
Thiazole Derivative BAnticancerMCF7 Breast Cancer CellsN/A25.72 ± 3.95
4-Methyl Derivative CAnticancerProstate Cancer CellsN/A45.2 ± 13.0

Case Study: Synthesis and Evaluation of Thiazole Derivatives

A study focused on synthesizing thiazole derivatives showed that modifications to the thiazole ring could enhance biological activity significantly. For example, compounds with additional functional groups demonstrated improved efficacy against resistant bacterial strains and exhibited lower cytotoxicity towards normal cells compared to existing treatments .

Literature Review

A comprehensive review highlighted the diverse applications of thiazoles in pharmacology, emphasizing their role in drug development targeting infectious diseases and cancer . The review underscored the necessity for ongoing research into the structure-activity relationships of thiazoles to optimize their therapeutic potential.

Mechanism of Action

The mechanism of action of 4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Target Compound

  • Structure : 4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid hydrochloride.
  • Key Features :
    • A methylpiperidinyl group introduces a saturated six-membered ring with a tertiary amine, enhancing basicity and solubility via hydrochloride salt formation.
    • The methyl group at position 4 and carboxylic acid at position 5 contribute to hydrogen bonding and electrostatic interactions.

Analogous Compounds

4-Methyl-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic Acid

  • CAS : 144059-86-9
  • Substituent : 4-Trifluoromethylphenyl group (electron-withdrawing, lipophilic).
  • Melting Point : 237–238°C (higher than piperidinyl derivatives, suggesting greater crystallinity).
  • Applications : Likely used in agrochemicals due to trifluoromethyl’s resistance to metabolic degradation .

4-Methyl-2-Phenyl-1,3-thiazole-5-carboxylic Acid CAS: 33763-20-1 Substituent: Phenyl group (aromatic, non-polar). Melting Point: 214–215°C. Applications: Simpler structure for probing thiazole-aryl interactions in enzyme inhibition .

4-Methyl-2-(2-Pyrazinyl)-1,3-thiazole-5-carboxylic Acid CAS: 216959-92-1 Substituent: Pyrazinyl group (aromatic heterocycle, hydrogen-bond acceptor). Melting Point: 237–238°C. Applications: Potential in coordination chemistry or metal-organic frameworks due to pyrazine’s chelating ability .

4-Methyl-2-(3-Pyridinyl)-1,3-thiazole-5-carboxylic Acid

  • CAS : 39091-01-5
  • Substituent : Pyridinyl group (basic, aromatic).
  • Applications : Suitable for pH-dependent solubility modulation in drug formulations .

4-Methyl-2-[4-(2-Methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic Acid

  • Role : Impurity in febuxostat synthesis .
  • Substituent : Alkyloxy group (increases lipophilicity and metabolic stability).

Physicochemical and Pharmacokinetic Implications

Compound Substituent Melting Point (°C) Solubility Bioactivity Notes
Target Compound (Hydrochloride) 1-Methylpiperidin-3-yl Not reported High (salt form) Enhanced CNS penetration due to amine
4-Methyl-2-[4-(CF3)Ph]-Thiazole-5-COOH 4-Trifluoromethylphenyl 237–238 Low (lipophilic) Metabolic stability in agrochemicals
4-Methyl-2-Phenyl-Thiazole-5-COOH Phenyl 214–215 Moderate Baseline for SAR studies
4-Methyl-2-Pyrazinyl-Thiazole-5-COOH Pyrazinyl 237–238 Moderate Chelation applications

Biological Activity

4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10H14N2OS
  • Molecular Weight : 218.30 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Research indicates that the biological activity of this compound may be attributed to its interaction with specific biological targets. The thiazole ring and the piperidine moiety are crucial for its pharmacological effects, potentially influencing enzyme inhibition and receptor binding.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives. For instance, compounds similar to 4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound exhibits potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those from breast and lung cancers. The cytotoxic effects are believed to be mediated via the regulation of apoptotic pathways and inhibition of key signaling cascades involved in cancer progression .

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which is critical for preventing neurodegenerative diseases. The modulation of neuroinflammatory responses has also been observed, indicating a potential role in treating conditions like Alzheimer's disease .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including 4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains .
  • Anticancer Activity : In a controlled laboratory setting, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours, suggesting its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)References
AntimicrobialStaphylococcus aureus64
Escherichia coli128
AnticancerMCF-710
A54912
NeuroprotectiveNeuronal CellsN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of piperidine-thiazole derivatives often involves multi-step processes, including nucleophilic substitution and cyclization reactions. For example, the 1,5-diarylpyrazole core template (common in similar compounds) is synthesized via condensation reactions, as seen in piperidinyl carboxamide derivatives . To improve yields, consider optimizing reaction conditions (e.g., solvent polarity, temperature) and using catalysts like K2CO3 for nucleophilic aromatic substitution . Computational reaction path searches (e.g., quantum chemical calculations) can also identify energy-efficient pathways .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm the piperidine-thiazole backbone and substituent positions. IR spectroscopy can validate carboxylic acid and hydrochloride salt formation .
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., Chromolith® columns) ensures purity, while TLC with silica gel plates monitors reaction progress .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C12H19N3O2S·HCl) .

Q. How should the compound be stored to maintain stability during experimental workflows?

  • Methodological Answer : Store as a dry powder at room temperature (20–25°C) in airtight, light-protected containers. Avoid humidity to prevent hydrolysis of the thiazole or piperidine moieties. For long-term stability (>6 months), consider desiccants like silica gel .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design and optimization of this compound’s synthesis?

  • Methodological Answer : Implement ICReDD’s reaction design framework, combining quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions. For example, compute activation energies for key steps like thiazole ring formation or piperidine N-methylation. Experimental data can refine computational models via feedback loops, reducing trial-and-error approaches .

Q. What strategies address discrepancies in biological activity data across different studies (e.g., receptor binding vs. cellular assays)?

  • Methodological Answer :

  • Comparative Analysis : Normalize data using standardized positive/negative controls (e.g., reference agonists/antagonists for receptor studies). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Structural Analogues : Compare activity with similar compounds, such as ethyl 4-piperidinecarboxylate derivatives, to identify structure-activity relationships (SAR) influenced by substituents like the thiazole’s methyl group .

Q. What considerations are crucial for designing bioactivity assays targeting nicotinic acetylcholine or other receptors?

  • Methodological Answer :

  • Receptor Subtype Specificity : Use transfected cell lines (e.g., HEK293 with human α4β2 nAChR) to isolate target interactions. Competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]epibatidine) quantify affinity .
  • Cell Permeability : Assess logP values (via HPLC) to ensure the compound penetrates membranes. Modify the carboxylic acid group to ester prodrugs if low permeability is observed .

Q. How can researchers resolve contradictions in solubility data reported for this hydrochloride salt?

  • Methodological Answer :

  • Solvent Screening : Test solubility in buffered aqueous solutions (pH 1–7.4) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectroscopy. Note that hydrochloride salts often exhibit pH-dependent solubility .
  • Counterion Effects : Compare with freebase or alternative salts (e.g., mesylate) to determine if solubility discrepancies arise from ionic interactions .

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